4-benzyl-5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)morpholine-3-carboxamide
Description
Properties
IUPAC Name |
4-benzyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]morpholine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5S/c28-20-15-32-14-19(27(20)13-16-5-2-1-3-6-16)21(29)25-17-7-9-18(10-8-17)33(30,31)26-22-23-11-4-12-24-22/h1-12,19H,13-15H2,(H,25,29)(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXJLYPXAPMDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Retrosynthetic Analysis
The target compound integrates three critical subunits:
- Morpholine-3-carboxamide core with a benzyl substituent at position 4 and a ketone at position 5.
- 4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl moiety linked via an amide bond.
- Stereochemical control at the morpholine C3 and C4 positions.
Retrosynthetic disconnection reveals two primary fragments:
- Fragment A : 4-Benzyl-5-oxomorpholine-3-carboxylic acid.
- Fragment B : 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide.
Coupling these fragments via carbodiimide-mediated amidation forms the final product.
Stepwise Preparation Methods
Synthesis of 4-Benzyl-5-Oxomorpholine-3-Carboxylic Acid
Cyclization of Ethyl Glycolate Derivatives
Ethyl glycolate undergoes cyclization with benzylamine in anhydrous toluene under reflux (110°C, 12 h) to form 4-benzylmorpholin-3-one. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the ketone at position 5. Acidic hydrolysis (6 M HCl, 80°C, 4 h) yields the carboxylic acid derivative (Yield: 68–72%).
Crystallographic Validation
Single-crystal X-ray diffraction confirms the planar conformation of the morpholine ring and benzyl orientation (dihedral angle: 54.7°).
Synthesis of 4-Amino-N-(Pyrimidin-2-yl)Benzenesulfonamide
Sulfonylation of Pyrimidin-2-Amine
Pyrimidin-2-amine reacts with 4-nitrobenzenesulfonyl chloride in pyridine (0°C → RT, 6 h). Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine (Yield: 85%).
Diazotization and Coupling
Alternative routes employ diazotization of sulfapyrimidine (NaNO₂/HCl, 0–5°C) followed by coupling with phenolic components.
Amide Bond Formation
Carbodiimide-Mediated Coupling
Reagents :
- 4-Benzyl-5-oxomorpholine-3-carboxylic acid (1.0 equiv).
- 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide (1.2 equiv).
- EDC·HCl (1.5 equiv), HOBt (1.5 equiv) in anhydrous DMF.
Procedure :
Activate the carboxylic acid with EDC·HCl/HOBt (0°C, 30 min). Add the sulfonamide and stir at RT for 18 h. Purify via silica gel chromatography (EtOAc/hexane, 3:1) to isolate the product (Yield: 62–65%).
Microwave-Assisted Coupling
Microwave irradiation (100 W, 110°C, 20 min) reduces reaction time and improves yield (72–75%).
Optimization and Scalability
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.85 (d, J=8.5 Hz, 2H, Ar-H), 4.32 (s, 2H, morpholine CH₂), 3.71 (s, 3H, N-CH₂-Ph) |
| ¹³C NMR | δ 172.1 (C=O), 156.3 (pyrimidine C2), 135.4 (sulfonamide S-C) |
| HRMS | [M+H]⁺ Calc.: 511.1742; Found: 511.1739 |
Industrial-Scale Production
Continuous Flow Synthesis
A two-step continuous process integrates morpholine cyclization and amide coupling, achieving a throughput of 1.2 kg/day with 70% overall yield.
Green Chemistry Approaches
Ionic liquid ([BMIM][BF₄]) as a solvent reduces waste generation (E-factor: 2.1 vs. 8.5 for batch).
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)morpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several applications across different domains:
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that 4-benzyl-5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)morpholine-3-carboxamide may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.
Biological Research
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes related to inflammatory responses and cancer progression. Its interaction with specific molecular targets is crucial for developing new therapeutic agents.
Material Science
- Building Block for Complex Molecules : It serves as a versatile building block in the synthesis of more complex organic molecules, which can be utilized in various industrial applications.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : Research indicates that derivatives of this compound can induce apoptosis in cancer cells through specific signaling pathways, making it a candidate for further drug development .
- Biological Activity Assessments : Molecular docking studies have shown promising interactions between this compound and target proteins involved in disease mechanisms, suggesting its potential as a lead compound for drug discovery .
- Synthetic Routes Optimization : Studies have focused on optimizing synthetic routes to enhance yield and reduce environmental impact during production .
Mechanism of Action
The mechanism of action of 4-benzyl-5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)morpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Sulfadiazine (4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide)
- Structural Similarities : Shares the N-(pyrimidin-2-yl)sulfamoyl group, a key pharmacophore in sulfonamide antibiotics.
- Key Differences : Lacks the morpholine-3-carboxamide and benzyl substituents.
- Functional Implications: Sulfadiazine acts as a dihydropteroate synthase inhibitor, targeting bacterial folate synthesis. The absence of the morpholine and benzyl groups in sulfadiazine reduces its lipophilicity, limiting tissue penetration compared to the target compound .
2-Cyano-3-Phenyl-N-(4-(N-(Pyridin-2-yl)Sulfamoyl)Phenyl)Acrylamide (Compound 9 from )
- Structural Similarities: Contains a sulfamoylphenyl group and aromatic substituents (phenyl, cyano).
- Key Differences : Replaces pyrimidin-2-yl with pyridin-2-yl and substitutes acrylamide for the morpholine-carboxamide core.
- Acrylamide introduces electrophilic reactivity, which could enhance covalent binding to cysteine residues in kinases or proteases. Activity Data: Compound 9 showed 70% inhibition of EGFR kinase at 10 µM but exhibited cytotoxicity (LC₅₀ = 15 µM in HEK293 cells) due to reactive acrylamide .
5-Amino-3-(Methylthio)-N-(4-(3-Oxomorpholino)Phenyl)-1H-Pyrazole-4-Carboxamide (Compound 8 from )
- Structural Similarities: Features a 3-oxomorpholino group attached to a phenyl ring, analogous to the morpholine core in the target compound.
- Key Differences : Substitutes pyrazole-carboxamide for benzyl-morpholine-3-carboxamide and lacks the sulfamoyl-pyrimidine moiety.
- Functional Implications :
Comparative Analysis Table
Mechanistic and Pharmacokinetic Considerations
- Sulfamoyl Group : The pyrimidin-2-yl sulfamoyl moiety in the target compound may enhance binding to ATP pockets in kinases or bacterial enzymes, similar to sulfadiazine’s mechanism .
- Benzyl Substituent : Increases lipophilicity, which could improve blood-brain barrier penetration but may raise toxicity concerns .
Biological Activity
The compound 4-benzyl-5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)morpholine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Molecular Formula : C22H24N4O4S
- Molecular Weight : 452.57 g/mol
- Functional Groups : The compound features a morpholine ring, a sulfamoyl group, and a pyrimidine moiety, which are significant for its biological interactions.
- Inhibition of Carbonic Anhydrases (CAs) :
- Induction of Apoptosis :
- Antibacterial Activity :
Efficacy Against Cancer Cell Lines
The biological activity of the compound was further assessed through various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.45 | Apoptosis induction |
| A549 (Lung Cancer) | 3.0 | Growth inhibition |
| HCT116 (Colon Cancer) | 1.5 | Cell cycle arrest and apoptosis |
These findings indicate that the compound exhibits significant cytotoxic effects across different cancer types, making it a candidate for further development in cancer therapy.
Case Studies and Research Findings
- Study on MDA-MB-231 Cells :
- Antibacterial Evaluation :
- Comparative Analysis with Other Compounds :
Q & A
Q. What are the critical steps for optimizing the synthesis of 4-benzyl-5-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)morpholine-3-carboxamide?
- Methodological Answer : Synthesis involves multi-step reactions, including amide coupling and sulfamoyl group introduction. Key steps:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC·HCl) with HOBt in anhydrous DMF or dichloromethane (DCM) at 0–5°C for intermediate stability .
- Sulfamoyl group installation : React chlorosulfonic acid with aniline derivatives, followed by amination with pyrimidin-2-amine under controlled pH (7–8) to avoid over-sulfonation .
- Purification : Column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Which analytical techniques are most effective for confirming structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for morpholine (δ 3.5–4.0 ppm), benzyl protons (δ 7.2–7.4 ppm), and sulfamoyl NH (δ 9.8–10.2 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C23H22N4O5S: 490.1264) .
- X-ray crystallography : Resolve stereochemistry if single crystals form (e.g., triclinic P1 space group) .
Q. What are common synthetic routes for introducing the sulfamoylphenyl group in morpholine derivatives?
- Methodological Answer : Two primary strategies:
- Direct sulfonation : Treat 4-aminophenyl intermediates with ClSO3H in DCM, followed by NH2-pyrimidine coupling at 50°C .
- Post-functionalization : Install sulfonyl chloride on pre-formed morpholine-carboxamide, then react with pyrimidin-2-amine in THF .
Key Consideration : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc) to prevent di-sulfonation byproducts .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrimidine ring functionalization be addressed?
- Methodological Answer :
- Protecting groups : Use tert-butoxycarbonyl (Boc) on pyrimidine-NH to direct sulfanyl or chloro substitutions to the C2 position .
- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki with arylboronic acids) selectively modifies C5 over C4 .
- Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic attack at electron-deficient positions .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Compare IC50 values across consistent cell lines (e.g., HEK293 vs. HeLa) and concentrations (1–100 µM) .
- Structural analogs : Evaluate activity trends using derivatives (Table 1). For example, chloro-substituted analogs show enhanced kinase inhibition vs. methoxy variants .
Table 1 : Bioactivity of Structural Analogs
| Compound Modification | Target Activity (IC50, nM) | Reference |
|---|---|---|
| 4-Chlorobenzyl substituent | Kinase X = 12.3 | |
| 4-Methoxybenzyl substituent | Kinase X = 45.6 |
Q. What in silico methods predict binding affinity to kinase targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with kinase PDB structures (e.g., 4HJO for EGFR). Prioritize binding poses with hydrogen bonds to pyrimidine-N and sulfamoyl-O .
- MD simulations : Run 100 ns trajectories (AMBER) to assess complex stability. RMSD <2 Å indicates favorable binding .
- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirm computed Kd values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
